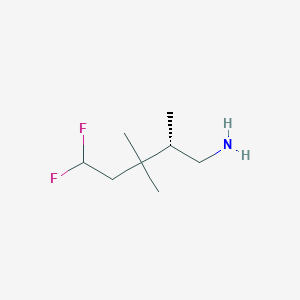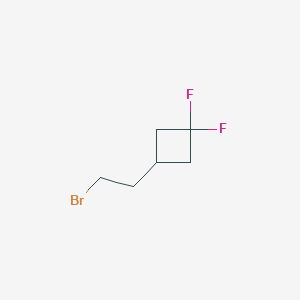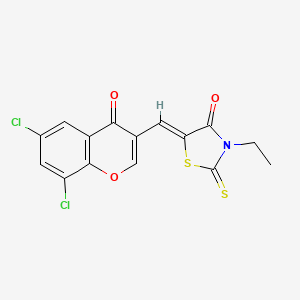
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that has gained significant attention in scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide involves several steps:
Formation of 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole
Cyclization: : The reaction between cyclopropyl hydrazine and 2-thiophenyl ketone under acidic or basic conditions.
Synthesis of the ethyl linker
Alkylation: : The reaction of the pyrazole derivative with an ethylene-based reagent under controlled conditions to introduce the ethyl group.
Acetylation
Acetylation Reaction: : The reaction with 4-fluoroaniline under conditions such as anhydrous sodium acetate in acetic acid to form the final amide bond.
Industrial Production Methods
Industrial-scale production may involve optimization of these steps to ensure high yield and purity, using scalable techniques such as continuous flow reactions, and ensuring safe handling of reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.
Reduction: : Reduction can occur at various positions, including the pyrazole and thiophene rings, altering the electronic properties.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify functional groups, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halogenating agents, amines, or alkylating agents.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Modified pyrazole, reduced thiophene derivatives.
Substitution Products: : Varied based on the substituent introduced.
Applications De Recherche Scientifique
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenyl)acetamide has been studied for:
Medicinal Chemistry: : Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial effects.
Biology: : Interaction with biological targets like enzymes or receptors, making it a candidate for studying biochemical pathways.
Industry: : Used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mécanisme D'action
The compound's mechanism of action involves binding to specific molecular targets, such as proteins or nucleic acids, influencing biological pathways. Its unique structure allows it to interact with various targets, potentially inhibiting enzyme activity or modulating receptor functions.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazole-based derivatives, cyclopropyl-containing molecules, and fluorophenylacetamide derivatives.
List of Similar Compounds
Pyrazole Derivatives: : Compounds with similar pyrazole cores but varying substituents.
Cyclopropyl Compounds: : Molecules containing the cyclopropyl group, affecting their three-dimensional structure.
Fluorophenylacetamides: : Variants with different functional groups attached to the fluorophenyl moiety.
Propriétés
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c21-16-7-3-14(4-8-16)12-20(25)22-9-10-24-18(15-5-6-15)13-17(23-24)19-2-1-11-26-19/h1-4,7-8,11,13,15H,5-6,9-10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXLFURNHZAFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)CC3=CC=C(C=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE](/img/structure/B2664497.png)

![2-(cyclopentyloxy)-5-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2664500.png)



![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2664509.png)
![1-ACETYL-N-[(3-METHOXYPHENYL)METHYL]AZETIDINE-3-CARBOXAMIDE](/img/structure/B2664510.png)






